(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C14H16ClN2O. It is also known as ACPD and is classified as an enaminone. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects by binding to specific targets in the cell.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments is its ability to inhibit the growth of microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its cytotoxic effects on cancer cells may limit its use in certain applications.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
2. The potential use of this compound as a ligand in metal complexation reactions should be explored.
3. More research is needed to determine the potential of this compound as an antioxidant.
4. The development of new antimicrobial agents based on this compound should be investigated.
5. The cytotoxic effects of this compound on cancer cells should be further studied to determine its potential as an anticancer agent.
Synthesis Methods
The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one can be achieved through the reaction of 4-chloroacetophenone with 3-aminopyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a ligand in metal complexation reactions.
properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-4-1-10(2-5-11)3-6-13(17)16-8-7-12(15)9-16/h1-6,12H,7-9,15H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYRVKLWLKPGF-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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